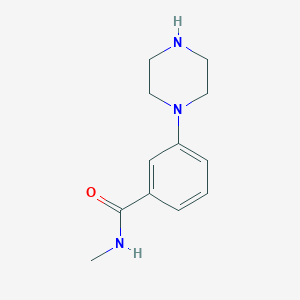
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxazolidine ring with a tert-butyl group and a formyl group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of a chiral amino alcohol with a tert-butyl ester and a formylating agent. One common method includes the use of tert-butyl chloroformate and formaldehyde under basic conditions to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Methyl (2S,4S)-2-tert-butyl-3-carboxy-1,3-oxazolidine-4-carboxylate.
Reduction: Methyl (2S,4S)-2-tert-butyl-3-hydroxymethyl-1,3-oxazolidine-4-carboxylate.
Substitution: Various alkyl-substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This compound can inhibit or activate enzymatic pathways, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methylbutanoate: Similar ester functionality but lacks the oxazolidine ring.
tert-Butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate: Shares the tert-butyl group but has a different ring structure.
Uniqueness: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its combination of a chiral oxazolidine ring, a formyl group, and a tert-butyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
93250-92-1 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
CUOGQSHIYFHDEM-CBAPKCEASA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1N([C@@H](CO1)C(=O)OC)C=O |
Kanonische SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)




![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)


![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)

![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)

![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
